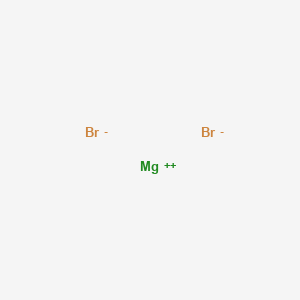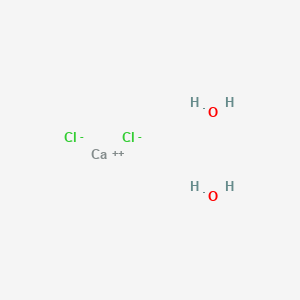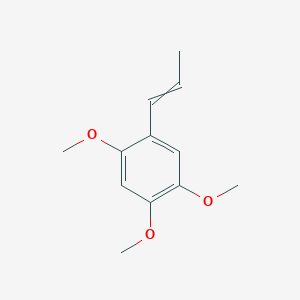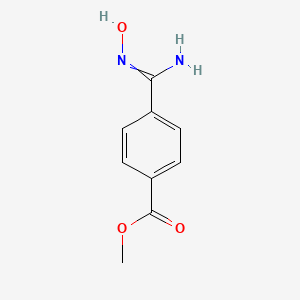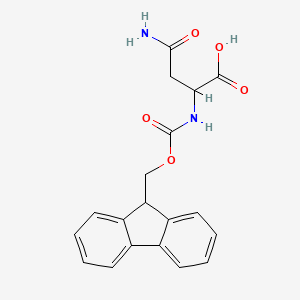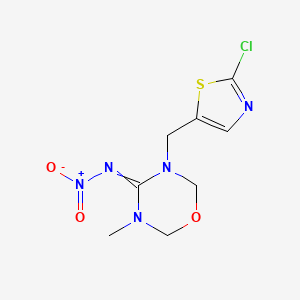
Thiamethoxam
概要
説明
Thiamethoxam is a systemic insecticide belonging to the neonicotinoid class. It is widely used in agriculture due to its broad-spectrum activity against various insect pests. This compound is known for its effectiveness in protecting crops such as rice, potatoes, and soybeans from insect damage. It was developed by Ciba-Geigy (now Syngenta) in 1991 and launched in 1998 .
準備方法
Synthetic Routes and Reaction Conditions: Thiamethoxam can be synthesized through several methods. One common method involves reacting 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine with 2-chloro-5-chloromethyl thiazole in the presence of a solvent system comprising dimethylformamide (DMF), a phase transfer catalyst, and a base . Another method involves dissolving 3-methyl-4-nitroimidotetrahydro-1,3,5-oxadiazine and 2-chlorine-5-chloromethyl thiazole into a polar aprotic organic solvent, adding potassium iodide as a catalyst and potassium carbonate as an acid-binding agent, and stirring at normal temperature or under heating for 8 hours .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, with the final product often undergoing recrystallization to achieve the desired quality .
化学反応の分析
反応の種類: チアメトキサムは、酸化、還元、置換などのさまざまな化学反応を起こします。 たとえば、オゾン触媒酸化によって分解され、質量フラグメントパターンによって特徴付けられる中間生成物が生成されます .
一般的な試薬と条件: チアメトキサムを含む反応で使用される一般的な試薬には、オゾン、粒状活性炭、およびさまざまな触媒が含まれます。 pH、温度、反応時間などの条件は、チアメトキサムの効率的な分解または変換を実現するために最適化されます .
生成される主な生成物: チアメトキサムの反応から生成される主な生成物には、ガスクロマトグラフィー質量分析(GC-MS)などの手法で特定できるさまざまな分解中間体が含まれます .
4. 科学研究の応用
チアメトキサムは、さまざまな科学研究の応用を持っています。
科学的研究の応用
Thiamethoxam has a wide range of scientific research applications:
Agriculture: It is used to improve crop yield and drought resistance.
Environmental Science: Research focuses on the degradation pathways and environmental impact of this compound, particularly its effects on non-target organisms such as bees.
作用機序
チアメトキサムは、昆虫の神経系を混乱させることによって効果を発揮します。 昆虫の中枢神経系のニコチン性アセチルコリンエステラーゼ受容体を選択的に阻害し、通常の神経伝達を遮断し、麻痺と最終的な死を引き起こします. この作用機序により、チアメトキサムは広範囲の昆虫害虫に対して非常に効果的です。
6. 類似化合物の比較
チアメトキサムは、イミダクロプリド、クロチアニジン、アセタミプリドなどの化合物を含むネオニコチノイド系殺虫剤に属しています。これらの化合物と比較して、チアメトキサムは独自の特性を持っています。
類似化合物との比較
Thiamethoxam is part of the neonicotinoid class of insecticides, which includes compounds such as imidacloprid, clothianidin, and acetamiprid. Compared to these compounds, this compound has unique properties:
特性
分子式 |
C8H10ClN5O3S |
|---|---|
分子量 |
291.72 g/mol |
IUPAC名 |
N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide |
InChI |
InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3 |
InChIキー |
NWWZPOKUUAIXIW-UHFFFAOYSA-N |
正規SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl |
Color/Form |
Crystalline powder Light brown granules |
密度 |
1.57 at 20 °C |
melting_point |
139.1 °C |
溶解性 |
In acetone 48, ethyl acetate 7.0, dichloromethane 110, toluene 0.680, methanol 13, n-octanol 0.620, hexane <0.001 (all in g/L) In water, 4.1X10+3 mg/L at 25 °C |
蒸気圧 |
6.6X10-6 mPa /4.95X10-11 mm Hg/ at 25 °C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
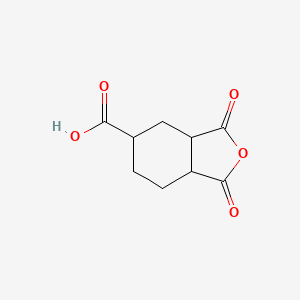

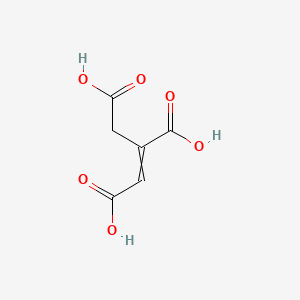
![3-Acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride](/img/structure/B8817540.png)
![4-(Benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid](/img/structure/B8817549.png)
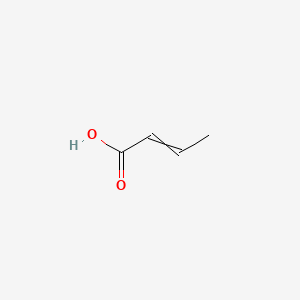
![4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B8817562.png)
![tert-Butyl 4-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B8817576.png)
